molecular formula C12H10N2O2 B13303608 6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid

6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid

Cat. No.: B13303608
M. Wt: 214.22 g/mol
InChI Key: ZQFBKTKSEPYZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid is a bipyridine derivative featuring a carboxylic acid group at position 3 of one pyridine ring and a methyl-substituted pyridyl moiety at position 6 of the other (Figure 1). This structure combines the electron-withdrawing properties of the carboxylic acid group with the steric and electronic effects of the 6-methylpyridin-2-yl substituent, making it a versatile intermediate in pharmaceutical and materials chemistry.

The compound’s bipyridine core is structurally analogous to ligands used in coordination chemistry, while its carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar solvents. Such properties are critical in drug design, where bioavailability and target binding are optimized through strategic substituent placement .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(6-methylpyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-11(14-8)10-6-5-9(7-13-10)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

ZQFBKTKSEPYZKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(6-Methylpyridin-2-yl)pyridine-3-carboxylic acid typically involves the construction of the bipyridine scaffold by coupling a 6-methylpyridin-2-yl moiety to a pyridine-3-carboxylic acid core. Key strategies include:

These methods enable the formation of the C-C bond between the two pyridine rings with high regioselectivity and yield.

Suzuki-Miyaura Coupling Approach

One of the most widely used methods to prepare pyridine derivatives substituted at specific positions is the Suzuki-Miyaura cross-coupling reaction . This involves the palladium-catalyzed coupling of a halogenated pyridine (e.g., bromopyridine) with a pyridinylboronic acid.

  • Starting materials: 3-bromopyridine-6-carboxylic acid or its ester and 6-methylpyridin-2-ylboronic acid.
  • Catalyst: Palladium complexes such as Pd(PPh3)4.
  • Base: Potassium carbonate or sodium carbonate.
  • Solvent: Mixtures of water and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: Heating at 80–100°C under inert atmosphere.

This method offers good yields and functional group tolerance. However, side reactions such as homocoupling or deboronation may occur, requiring optimization.

Grignard Reagent Addition to Esters

Another preparation route involves the addition of a Grignard reagent derived from 6-methylpyridin-2-yl to an ester of pyridine-3-carboxylic acid:

  • Preparation of the Grignard reagent: 6-methyl-2-bromopyridine is reacted with magnesium metal in dry THF to form 6-methylpyridin-2-ylmagnesium halide.
  • Reaction with ester: The Grignard reagent is added to methyl or ethyl esters of pyridine-3-carboxylic acid under controlled temperature (40–70°C, preferably 65°C).
  • Solvent: Tetrahydrofuran (THF) is preferred.
  • Reaction time: Typically 30 minutes to 2 hours with simultaneous addition of reagents for optimal yield.
  • Workup: Extraction and crystallization to isolate the product.

Reported yields for these reactions range between 78% and 88% molar yield, with the advantage of avoiding tungsten-based catalysts and minimizing impurities.

Amidation and Condensation Routes

Starting from 2-methyl-6-aminopyridine , amidation reactions with pyridine-3-carboxylic acid derivatives can be performed using standard peptide coupling reagents (e.g., EDCI, DCC) or acid chlorides to form amide intermediates. Subsequent transformations can yield the target carboxylic acid compound.

  • Use of palladium-catalyzed coupling reactions (Suzuki or Sonogashira) to introduce various aryl substituents on the pyridine ring has been reported.
  • These methods allow for structural diversification and fine-tuning of biological activity profiles.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yield (%) References
Suzuki-Miyaura Coupling Halopyridine + 6-methylpyridin-2-ylboronic acid, Pd catalyst, base, 80–100°C High regioselectivity, functional group tolerance 70–85
Grignard Addition to Esters 6-methylpyridin-2-ylmagnesium halide + pyridine-3-carboxylic acid ester, THF, 40–70°C Avoids toxic catalysts, high yield 78–88
Amidation from 2-methyl-6-aminopyridine Standard amidation reagents, palladium-catalyzed coupling Structural diversity, mild conditions 65–80
Multi-step via Isoindoline Core Condensation of 6-methyl-2-pyridinecarboxaldehyde + phthalic anhydride, oxidation Access to complex analogs Variable

Full Research Findings and Notes

  • The Grignard addition method is particularly notable for its scalability and relatively mild conditions, avoiding the formation of tungsten-based impurities common in other catalytic processes.
  • Suzuki coupling reactions are versatile but require careful control to minimize side products, especially when multiple pyridine rings are involved.
  • Amidation strategies starting from 2-methyl-6-aminopyridine allow incorporation of various substituents on the pyridine ring, enabling SAR (structure-activity relationship) studies for pharmaceutical applications.
  • Multi-step syntheses involving isoindoline intermediates demonstrate the chemical versatility of the 6-methylpyridin-2-yl group but are less direct routes to the target compound.
  • The choice of solvent, temperature, and reagent addition rate significantly impacts yield and purity in all methods.
  • Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other derivatives.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid with structurally related pyridinecarboxylic acid derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
This compound Bipyridine core; -COOH at C3, -CH₃ at C6 of pyridyl 230.23 (estimated) Ligand in coordination chemistry; drug intermediate Not explicitly listed
6-Methylpyridine-3-carboxylic acid Single pyridine ring; -COOH at C3, -CH₃ at C6 153.14 Intermediate for antitumor agents
6-(2-Furyl)nicotinic acid -COOH at C3; furan substituent at C6 189.17 Enhanced π-π stacking due to aromatic furan 1261989-30-3
6-(Trifluoromethoxy)pyridine-3-carboxylic acid -COOH at C3; -OCF₃ at C6 221.14 Improved metabolic stability (CF₃ group) 867131-26-8
6-Ethoxy-3-pyridinecarboxylic acid -COOH at C3; -OCH₂CH₃ at C6 181.17 Higher lipophilicity vs. methyl analogues

Key Comparison Points:

This bipyridine system may enhance metal-binding affinity in catalysts or enzyme inhibitors . Trifluoromethoxy (-OCF₃) and furan substituents (e.g., in 6-(trifluoromethoxy)pyridine-3-carboxylic acid and 6-(2-furyl)nicotinic acid) alter electron distribution, affecting reactivity and metabolic stability.

Solubility and Bioavailability: The carboxylic acid group in all listed compounds improves aqueous solubility via ionization. However, the bipyridine core in the target compound may reduce solubility compared to monocyclic analogues due to increased hydrophobicity . Esterification (e.g., methyl ester derivatives like Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate) masks the -COOH group, enhancing membrane permeability but requiring enzymatic hydrolysis for activation .

Biological Activity: Pyridine-3-carboxylic acid derivatives are prevalent in neuroscience (e.g., M8-An, a TRPM8 antagonist) and oncology (e.g., cytotoxic naphthyridines). The target compound’s bipyridine structure could mimic kinase inhibitor scaffolds, though specific activity data are absent in the evidence . 6-(2-Aminoethylamino)pyridine-3-carboxylic acid () demonstrates the role of aminoalkyl side chains in enhancing target binding, a feature absent in the methylpyridyl variant .

Synthetic Utility :

  • Halogenated precursors (e.g., 6-chloro-3-pyridazinecarboxylates) are common starting materials for nucleophilic substitutions, as seen in the synthesis of 6-ethoxy-3-pyridinecarboxylic acid . The target compound may be synthesized similarly using 6-chloronicotinic acid derivatives.

Biological Activity

6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a pyridine ring structure that is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties. This article summarizes the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2}. Its structure consists of two fused pyridine rings with a carboxylic acid functional group, which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including breast and leukemia cells.
  • Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory pathways, possibly through the inhibition of specific enzymes involved in inflammation.
  • Neurotransmitter Modulation : Given the presence of the pyridine ring, there is evidence suggesting interaction with neurotransmitter systems, which could lead to applications in neuropharmacology.

Anticancer Studies

A series of experiments were conducted to evaluate the anticancer potential of this compound. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via caspase activation
U-937 (Monocytic Leukemia)4.5Cell cycle arrest at G1 phase
CEM (T-cell Leukemia)0.48Inhibition of cell proliferation

These results indicate that the compound exhibits significant cytotoxic effects against various cancer types, particularly through mechanisms involving apoptosis and cell cycle regulation.

Anti-inflammatory Activity

Research has focused on the compound's ability to inhibit pro-inflammatory cytokines. In vitro studies showed that treatment with this compound resulted in a marked reduction of TNF-alpha and IL-6 levels in activated macrophages.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems was explored using binding affinity assays. Results indicated that it may act as a modulator for certain receptors, suggesting potential applications in treating neurological disorders.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptotic markers after 24 hours of exposure.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(6-Methylpyridin-2-YL)pyridine-3-carboxylic acid, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cross-coupling between pyridine derivatives (e.g., Suzuki-Miyaura coupling) followed by functional group modifications. For example, oxidation using potassium permanganate or chromium trioxide may introduce carboxylic acid groups . Purity validation employs techniques such as:

  • HPLC (High-Performance Liquid Chromatography) to assess retention time and peak homogeneity.
  • NMR (¹H/¹³C) to confirm structural integrity and absence of impurities.
  • Mass Spectrometry (HRMS) for molecular weight verification .

Q. How do researchers assess the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Biological activity is evaluated via enzyme inhibition assays targeting receptors or enzymes (e.g., kinases). Key steps include:

  • Competitive Binding Assays : Using fluorescent or radiolabeled substrates to measure IC₅₀ values.
  • Kinetic Studies : Monitoring reaction rates (e.g., via spectrophotometry) to determine inhibition mechanisms (competitive/non-competitive).
  • Dose-Response Curves : Establishing potency and selectivity against off-target enzymes .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization involves:

  • Reagent Selection : Using palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to minimize side products.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyridine functionalization.
  • Temperature Control : Stepwise heating (e.g., 80–120°C) during coupling and oxidation steps to balance reaction rate and decomposition .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine carboxylic acids?

  • Methodological Answer : Contradictions may arise from assay variability or structural nuances. Strategies include:

  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methyl or methoxy substitutions) to pinpoint critical functional groups.
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., pH, buffer conditions) .

Q. What computational approaches predict the binding modes of this compound with biological targets?

  • Methodological Answer : Computational workflows include:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide predict binding poses using crystal structures of target proteins.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS/NAMD).
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and guide SAR .

Q. How does the compound's chelation behavior with transition metals influence its pharmacological applications?

  • Methodological Answer : The carboxylic acid and pyridine nitrogen atoms enable metal coordination. Researchers study:

  • Stoichiometry : Job’s plot analysis to determine metal-ligand ratios (e.g., 1:1 or 2:1 complexes).
  • Stability Constants : Potentiometric titrations to measure logK values for metal (e.g., Fe³⁺, Cu²⁺) binding.
  • Biological Implications : Assess metal-mediated toxicity or enhanced bioavailability in drug delivery systems .

Notes

  • Structural Insights : The compound’s planar pyridine rings and carboxylic acid group enhance π-π stacking and hydrogen bonding, critical for target engagement .
  • Ethical Compliance : Experimental use must adhere to institutional guidelines, particularly in biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.